Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- is a compound that belongs to the class of sulfonamides, characterized by the presence of a benzenesulfonamide group attached to a dodecyl chain and an 8-quinolinyl moiety. This compound is of interest due to its potential biological activities and applications in pharmaceutical chemistry.
The compound can be synthesized through various chemical reactions involving benzenesulfonamide derivatives and quinoline-based structures. Research into its synthesis and applications has been documented in scientific literature, particularly in studies focusing on the biological activity of sulfonamide derivatives.
Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- can be classified as:
The synthesis of benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- typically involves the following steps:
The synthesis may involve techniques such as:
The molecular structure of benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- includes:
The molecular formula is typically represented as . The molecular weight can be calculated based on the constituent atoms.
Benzenesulfonamide derivatives often undergo several types of chemical reactions:
Reactions are typically monitored using techniques such as Thin Layer Chromatography (TLC) to ensure completion before proceeding to purification steps.
The mechanism of action for benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- may involve:
Studies on related compounds suggest that modifications in side chains significantly affect their potency and selectivity against target enzymes.
Benzenesulfonamide, 4-dodecyl-N-8-quinolinyl- has potential applications in:
The systematic IUPAC name 4-dodecyl-N-(quinolin-8-yl)benzenesulfonamide precisely defines the core structure: a benzenesulfonamide core substituted at the para position with a dodecyl chain (n-C₁₂H₂₅), where the sulfonamide nitrogen is linked to the C8 position of quinoline. Key identifiers include:
Structural Features:
Table 1: Structural and Physicochemical Parameters of 4-Dodecyl-N-(quinolin-8-yl)benzenesulfonamide
Parameter | Value | Source/Context |
---|---|---|
Systematic IUPAC Name | 4-Dodecyl-N-(quinolin-8-yl)benzenesulfonamide | Standard Nomenclature |
CAS RN | 86408-27-7 | Commercial Source [1] |
Molecular Formula | C₂₇H₃₆N₂O₂S | Commercial Source [1] |
Molecular Weight | 452.65 g/mol | Commercial Source [1] |
Related Compound (Core) | 4-Methyl-N-(quinolin-8-yl)benzenesulfonamide (CAS RN: 10304-39-9, MW: 298.36) | Reference Analog [5] [8] |
The emergence of N-(quinolin-8-yl)benzenesulfonamides as bioactive scaffolds stems from targeted drug discovery efforts in the early 21st century, particularly within high-throughput screening (HTS) programs. A pivotal discovery occurred through the NIH Molecular Libraries Initiative (MLI), where HTS campaigns identified the N-(quinolin-8-yl)benzenesulfonamide core as a potent suppressor of the NF-κB signaling pathway. Crucially, this scaffold emerged as a primary hit in two distinct cell-based assays run at different screening centers:
The convergence of this core scaffold across two independent, functionally distinct assays targeting different steps within the NF-κB pathway (IκBα degradation and nuclear translocation) highlighted its significance and potential as a novel chemotype for modulating this critical disease-relevant pathway. This discovery catalyzed subsequent medicinal chemistry efforts, including the synthesis and evaluation of analogues bearing diverse substituents on the benzenesulfonamide ring, such as the introduction of the extended lipophilic dodecyl chain [2]. Parallel research explored related benzenesulfonamide-quinoline hybrids for other targets like glyoxalase I and tissue-nonspecific alkaline phosphatase (TNAP), further validating the scaffold's versatility [4] [7].
While specific data on the CA inhibition potency of 4-dodecyl-N-(quinolin-8-yl)benzenesulfonamide is not explicitly detailed in the provided sources, the research rationale for exploring benzenesulfonamide-quinoline hybrids is deeply rooted in the established pharmacology of sulfonamides as carbonic anhydrase inhibitors (CAIs). The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding motif (ZBG) that coordinates the catalytic Zn²⁺ ion within the CA active site, displacing the nucleophilic water/hydroxide ion and inhibiting the enzyme's hydration of CO₂.
The incorporation of the quinolin-8-yl group serves a dual purpose:
This structural design principle—combining the zinc-binding sulfonamide/quinoline with variable hydrophobic tails—aims to generate potent and isoform-selective CAIs targeting tumor-associated isoforms (CA IX/XII) or other therapeutically relevant isoforms, leveraging the scaffold's potential for multi-target engagement beyond CA (e.g., NF-κB, glyoxalase I) [2] [4] [6].
Research on 4-dodecyl-N-(quinolin-8-yl)benzenesulfonamide and its analogs spans several therapeutic areas, with anticancer applications being the most prominent based on the provided literature.
Antimicrobial Potential: The provided sources offer limited direct evidence for the antimicrobial activity of the dodecyl derivative. However, the broader class of 8-hydroxyquinolines and their derivatives possesses well-documented, broad-spectrum antimicrobial properties (antibacterial, antifungal, antiparasitic), often attributed to their metal ion chelating ability which disrupts essential microbial metalloenzymes or generates cytotoxic complexes. Sulfonamide-quinoline hybrids, including benzenesulfonamide derivatives, have been synthesized and evaluated for enhanced antimicrobial activity, leveraging the synergy between sulfonamide pharmacology and quinoline's metal chelation. The significant lipophilicity imparted by the dodecyl chain could potentially enhance penetration through microbial membranes, warranting investigation [6].
Structure-Activity Relationship (SAR) Insights: Key SAR trends derived from studies on N-(quinolin-8-yl)benzenesulfonamide analogues inform the rationale for the dodecyl derivative:
Table 2: Biological Activities of Representative N-(Quinolin-8-yl)benzenesulfonamide Derivatives
Compound Structural Feature (R on Benzenesulfonamide) | Primary Target/Activity | Key Activity Data (IC₅₀/EC₅₀) | Reference Context |
---|---|---|---|
4-Dodecyl (C12H25) | NF-κB (Inferred) | Specific data not provided | Core scaffold activity [2] |
4-(2-Nitrophenyl) | NF-κB (IκBα Stabilization) | EC₅₀ = 11 µM (620% Eff.) | NIH Screen Analog [2] |
4-(2-Nitro-4-(trifluoromethyl)phenyl) | NF-κB (IκBα Stabilization) | EC₅₀ = 3.6 µM (200% Eff.) | NIH Screen Analog [2] |
4-(2-Methyl-5-nitrophenyl) | NF-κB (NF-κB-bla Reporter) | IC₅₀ = 1.8 µM | NIH Screen Analog [2] |
(E)-4-((8-Hydroxyquinolin-5-yl)diazenyl) | Glyoxalase I (Glo-1) | IC₅₀ = 1.36 µM | Benzenesulfonamide Derivative [4] |
3,4,5-Trimethoxy | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | IC₅₀ = 190 nM | Quinolinyl-Benzenesulfonamide [7] |
Current research objectives for 4-dodecyl-N-(quinolin-8-yl)benzenesulfonamide and related analogues focus on elucidating its full therapeutic potential and mechanistic underpinnings:
Key Knowledge Gaps:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0